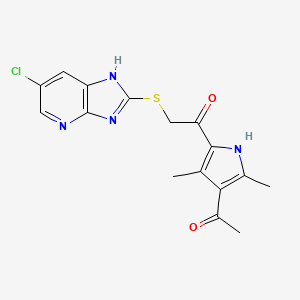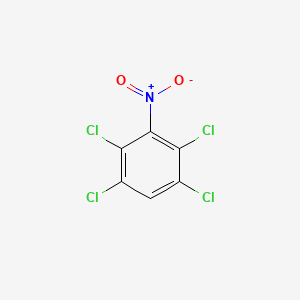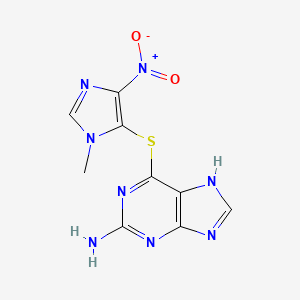
Tiamiprina
Descripción general
Descripción
Tiamiprine is an aryl sulfide.
Thiamiprine is a cytotoxic purine antagonist that has both immunosuppressive and antiarthritic activity. (NCI)
Aplicaciones Científicas De Investigación
Tratamientos de Mantenimiento para Enfermedades
La Tiamiprina, como una tiopurina, es un tratamiento de mantenimiento bien establecido para una amplia gama de enfermedades como la leucemia, la enfermedad inflamatoria intestinal (EII), el lupus eritematoso sistémico (LES) y otras enfermedades inflamatorias y autoinmunes en general .
Administración de Medicamentos
Se han realizado avances en la administración de medicamentos con this compound. Las formulaciones de liberación controlada para las tiopurinas se han probado clínicamente y han mostrado resultados prometedores en la enfermedad inflamatoria intestinal .
Nanoformulaciones
Los últimos desarrollos en nanoformulaciones para tiopurinas como la this compound han mostrado resultados preclínicos alentadores . Estas nuevas estrategias de administración de medicamentos aún se encuentran en investigación y desarrollo .
Aplicaciones Antiartríticas
La this compound se ha utilizado como un fármaco antiartrítico . Los ribósidos y 2'-desoxirribósidos de this compound fueron menos potentes que sus agliconas correspondientes, pero tenían índices de seguridad comparables .
Disminución de la Toxicidad
La parte S- (1-metil-4-nitro-1H-imidazol-5-il) en this compound imparte mayor seguridad a estas tiopurinas al disminuir la toxicidad pero sin afectar la potencia . Esto hace que la this compound sea más segura que la 6-tioguanina .
Tratamientos contra el Cáncer
Si bien la investigación específica sobre la this compound en esta área es limitada, las tiopurinas, la clase de fármacos a la que pertenece la this compound, se están investigando por su potencial en el tratamiento de diversas malignidades, incluido el cáncer de ovario, el cáncer de endometrio, el cáncer de cuello uterino, el osteosarcoma y las malignidades hematológicas .
Mecanismo De Acción
Target of Action
Thiamiprine, also known as Thiamine or Vitamin B1, plays a key role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamiprine is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .
Mode of Action
The mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This redirection of the glycolytic flux is a result of thiamine’s interaction with its primary targets.
Biochemical Pathways
Thiamine plays a critical role in several biochemical pathways. It is a necessary cofactor for enzymes related to carbohydrate metabolism: pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase, and transketolase . These enzymes are involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids .
Pharmacokinetics
The pharmacokinetics of thiamiprine have been extensively studied, especially in patients with leukemia . Different dosages for the three thiopurines are commonly used. The oral dosages of thioguanine range between 5 and 40 mg/day for IBD, while the dosages may go up three times higher for leukemia . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .
Result of Action
The molecular and cellular effects of thiamiprine’s action are significant. It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . In vitro, the complex showed strong inhibitory effects compared to conventional mercaptopurine on lung cancer cells .
Action Environment
The action, efficacy, and stability of thiamiprine can be influenced by various environmental factors. Therefore, seeking methods to enhance target-based thiopurine-based treatment is relevant, combined with pharmacogenetic testing . Controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes in inflammatory bowel disease .
Análisis Bioquímico
Biochemical Properties
Thiamiprine, like thiamine, is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiamine is a cofactor for several enzymes involved in glucose metabolism
Cellular Effects
Thiamiprine influences various types of cells and cellular processes. As a derivative of thiamine, it plays a role in energy metabolism, impacting cell function. Thiamine is known to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Thiamiprine is not fully understood. Given its structural similarity to thiamine, it may exert its effects at the molecular level in a similar manner. Thiamine acts as a cofactor for several enzymes, influencing their activity and thus affecting various biochemical reactions . Thiamiprine may interact similarly with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Studies on thiopurines, a class of drugs that includes Thiamiprine, have shown that these compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage, and this is likely to be the case with Thiamiprine as well
Metabolic Pathways
Thiamiprine is likely involved in similar metabolic pathways as thiamine, given their structural similarity. Thiamine is involved in several metabolic pathways, including those related to energy metabolism . It interacts with various enzymes and cofactors within these pathways. Thiamiprine may have similar interactions and effects on metabolic flux or metabolite levels.
Transport and Distribution
Thiamine is known to be transported through the plasma membrane by thiamine transporter 1 (THTR1) and thiamine transporter 2 (THTR2) . Thiamiprine may be transported and distributed in a similar manner.
Subcellular Localization
The subcellular localization of Thiamiprine is not well-studied. Given its similarity to thiamine, it may be localized to similar subcellular compartments. Thiamine and its active form, thiamine pyrophosphate, are known to be present in the cytosol and mitochondria . Thiamiprine may have a similar subcellular localization and could influence the activity or function of these compartments.
Propiedades
IUPAC Name |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTWHEBLORWGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204396 | |
| Record name | Thiamiprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-52-2 | |
| Record name | Thiamiprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamiprine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamiprine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiamiprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiamiprine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMIPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2EV7ZDD1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


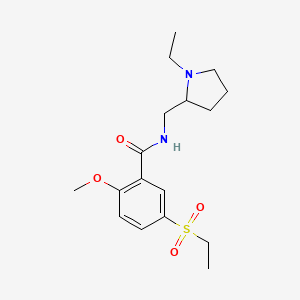

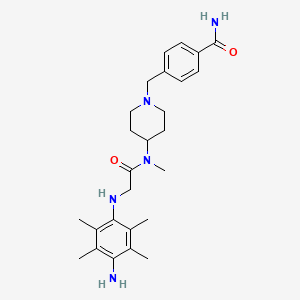
![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)
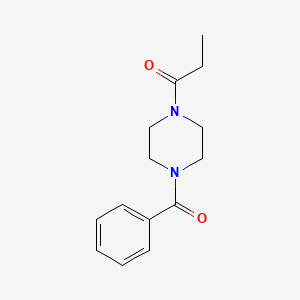
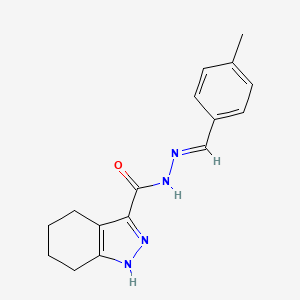

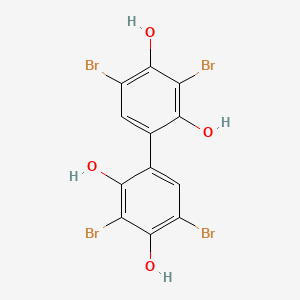
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
